![molecular formula C13H9ClN2S B2657208 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine CAS No. 610274-04-9](/img/structure/B2657208.png)
4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine is a chemical compound with the empirical formula C13H9ClN2S . It is a solid substance .
Molecular Structure Analysis
The molecular weight of this compound is 260.74 . The SMILES string representation is ClC1=NC=NC2=C1C(C3=CC=CC=C3)=C©S2 .Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 260.74 , and its molecular formula is C13H9ClN2S .Scientific Research Applications
Nonlinear Optical Properties and Medicinal Chemistry Applications
Structural Parameters and Nonlinear Optical Exploration
Thiopyrimidine derivatives, including compounds related to 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine, have been extensively studied for their promising applications in medicine and nonlinear optics (NLO) fields. These compounds exhibit significant NLO properties, making them suitable for optoelectronic applications. A detailed comparison between density functional theory (DFT)/time-dependent DFT (TDDFT) and experimental studies shows excellent agreement in structural parameters, confirming the purity and potential high-tech applications of these molecules (Hussain et al., 2020).
Synthesis and Antifungal Activities
Antifungal Activity of Thieno[2,3-d]pyrimidine Derivatives
The synthesis of 4-Chlorothieno[2,3-d]pyrimidines and their derivatives has been explored, showing antifungal activities against various strains. These compounds have been evaluated for their preventive effects on rice blast, sheath blight, and cucumber powdery mildew, indicating their potential in agricultural applications (Konno et al., 1989).
Antimicrobial Agents
Synthesis of New Thienopyrimidine Derivatives as Antimicrobial Agents
A new ring system based on 5-phenylthieno[2,3-d]pyrimidine-4(3H)one and its chloro derivative has been synthesized and tested for antimicrobial activity. This research highlights the potential of these derivatives in developing new antimicrobial agents (Hozien et al., 1996).
Antioxidant Activity
Synthesis and Antioxidant Activity of Thieno[2,3-d]pyrimidine Derivatives
The study on the synthesis of a series of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives has been conducted. These compounds demonstrated significant in vitro antioxidant activity, suggesting their potential therapeutic benefits (Kotaiah et al., 2012).
Synthesis and Characterization
Synthesis and Characterization of Pyrimidine-Based Derivatives
Research on the synthesis of pyrazole- and pyrimidine-based 3,4-dihydropyrimidine-2(1H)-thione derivatives has been reported. These compounds have shown potential application in AIDS chemotherapy, emphasizing the broad scope of pyrimidine derivatives in drug design and pharmacological therapy (Ajani et al., 2019).
Safety and Hazards
properties
IUPAC Name |
4-chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c1-8-10(9-5-3-2-4-6-9)11-12(14)15-7-16-13(11)17-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKXQLKPTBRODA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=CN=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


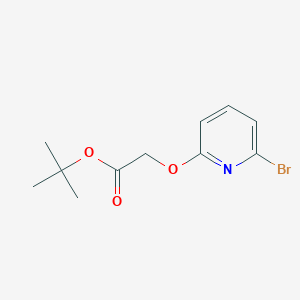
![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3H-quinazolin-4-one](/img/structure/B2657130.png)
![6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2657131.png)

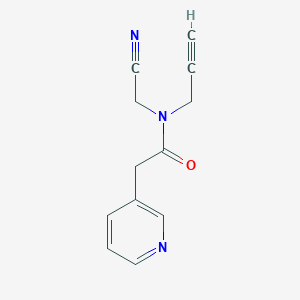
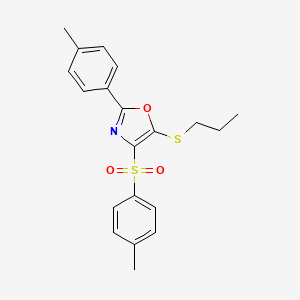
![(2E)-4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}but-2-enoic acid](/img/no-structure.png)
![(3-Morpholin-4-ylpropyl){[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine](/img/structure/B2657139.png)
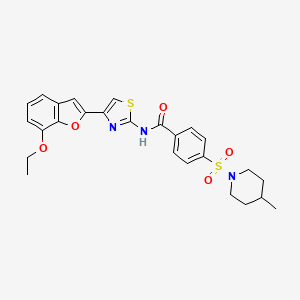
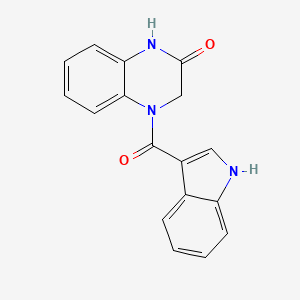
![6-Chloro-N-[2-(pyridin-2-ylamino)ethyl]pyridine-2-carboxamide](/img/structure/B2657145.png)
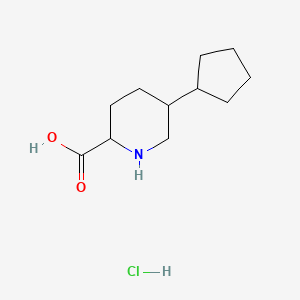
![2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2657148.png)